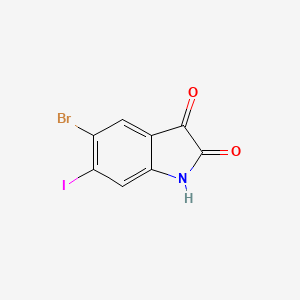
1H-Indole-2,3-dione, 5-bromo-6-iodo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole-2,3-dione, 5-bromo-6-iodo- is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
准备方法
The synthesis of 1H-Indole-2,3-dione, 5-bromo-6-iodo- typically involves the bromination and iodination of indole-2,3-dione. One common method is the reaction of indole-2,3-dione with bromine and iodine in the presence of a suitable catalyst under controlled conditions . Industrial production methods may involve large-scale bromination and iodination processes with optimized reaction conditions to ensure high yield and purity.
化学反应分析
1H-Indole-2,3-dione, 5-bromo-6-iodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of indole derivatives with different functional groups.
Substitution: The bromine and iodine atoms can be substituted with other functional groups using suitable reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1H-Indole-2,3-dione, 5-bromo-6-iodo- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its diverse biological activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1H-Indole-2,3-dione, 5-bromo-6-iodo- involves its interaction with various molecular targets and pathways. The compound can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression . It may also interact with microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
1H-Indole-2,3-dione, 5-bromo-6-iodo- can be compared with other indole derivatives such as:
1H-Indole-2,3-dione, 5-bromo-6-chloro-: Similar structure but with a chlorine atom instead of iodine.
1H-Indole-2,3-dione, 5-bromo-6-fluoro-: Contains a fluorine atom instead of iodine.
1H-Indole-2,3-dione, 5-bromo-6-methyl-: Contains a methyl group instead of iodine. The uniqueness of 1H-Indole-2,3-dione, 5-bromo-6-iodo- lies in its specific combination of bromine and iodine atoms, which can influence its reactivity and biological activities.
属性
分子式 |
C8H3BrINO2 |
|---|---|
分子量 |
351.92 g/mol |
IUPAC 名称 |
5-bromo-6-iodo-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H3BrINO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) |
InChI 键 |
MVYXZOYUEAEMTM-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CC(=C1Br)I)NC(=O)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


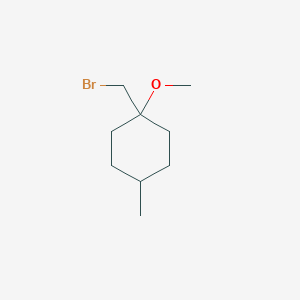
![4-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088204.png)
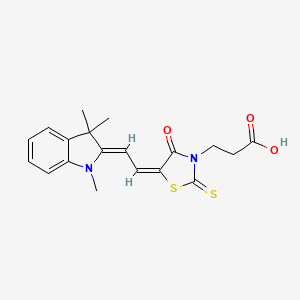
![1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13088207.png)
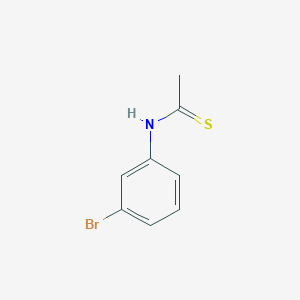
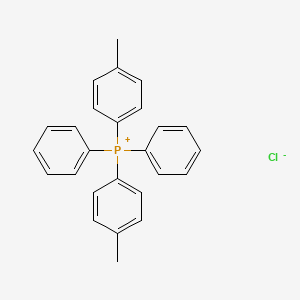
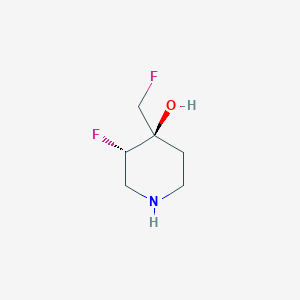
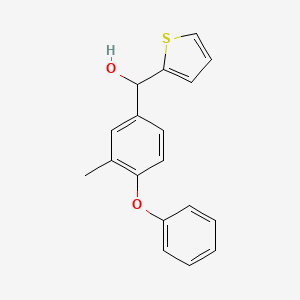
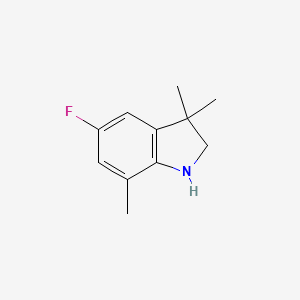
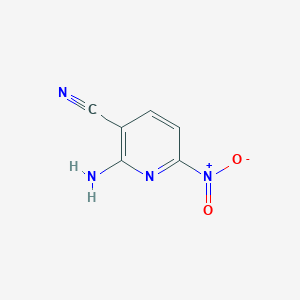
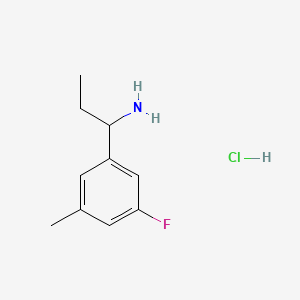

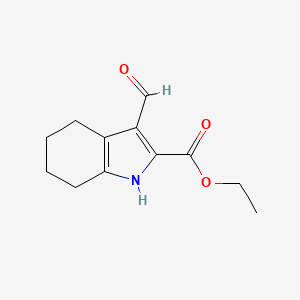
![N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]methanimidamide](/img/structure/B13088282.png)
